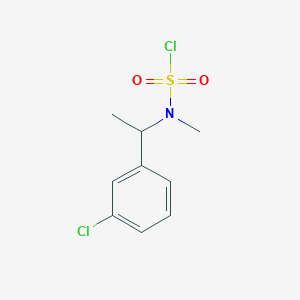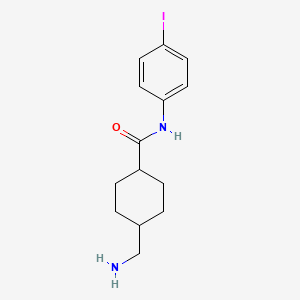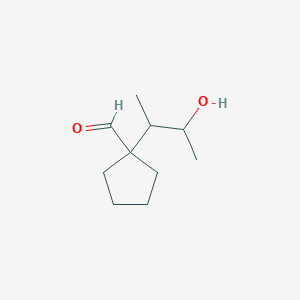
1-(3-Hydroxybutan-2-yl)cyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxybutan-2-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C10H18O2 It is characterized by a cyclopentane ring substituted with a hydroxybutyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxybutan-2-yl)cyclopentane-1-carbaldehyde typically involves the following steps:
Formation of the Hydroxybutyl Group: This can be achieved through the reaction of a suitable butanone derivative with a reducing agent such as sodium borohydride (NaBH4) to introduce the hydroxy group.
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized via cyclization reactions involving appropriate precursors.
Aldehyde Introduction: The aldehyde group can be introduced through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield maximization. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxybutan-2-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: KMnO4, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Alkyl halides, acid chlorides.
Major Products:
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding primary alcohol.
Substitution: Ethers or esters depending on the reagents used.
Scientific Research Applications
1-(3-Hydroxybutan-2-yl)cyclopentane-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxybutan-2-yl)cyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxy group may participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Cyclopentanecarboxaldehyde: Similar structure but lacks the hydroxybutyl group.
Cyclopentanol: Contains a hydroxy group but lacks the aldehyde functionality.
Cyclopentanone: Contains a ketone group instead of an aldehyde.
Uniqueness: 1-(3-Hydroxybutan-2-yl)cyclopentane-1-carbaldehyde is unique due to the presence of both a hydroxybutyl group and an aldehyde functional group on the cyclopentane ring
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-(3-hydroxybutan-2-yl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O2/c1-8(9(2)12)10(7-11)5-3-4-6-10/h7-9,12H,3-6H2,1-2H3 |
InChI Key |
YOFZLVJXZBPORY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)O)C1(CCCC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13255258.png)

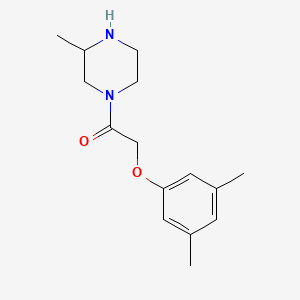
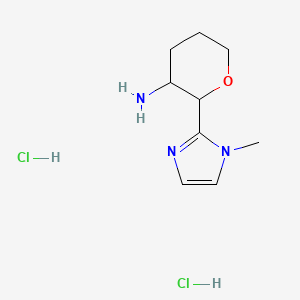

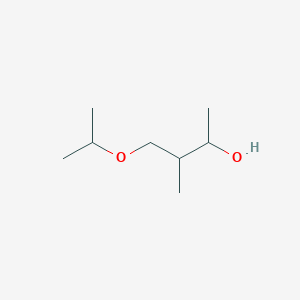
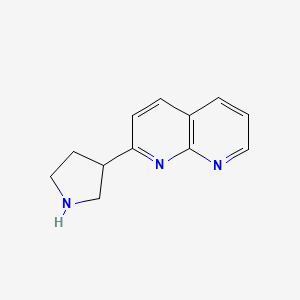
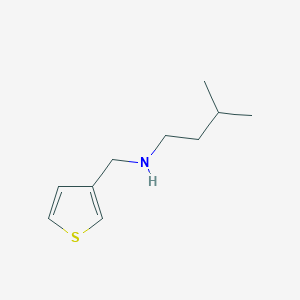
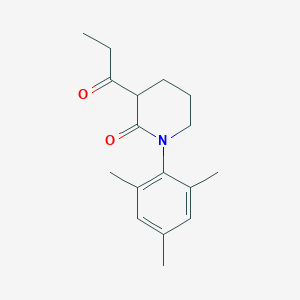

![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-methylbutan-2-yl)amine](/img/structure/B13255325.png)
